molecular formula C19H25NO3S B2757838 3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338412-22-9

3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

カタログ番号: B2757838
CAS番号: 338412-22-9
分子量: 347.47
InChIキー: FZPHBDBMWGSIKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a sulfonamide-containing pyridine derivative characterized by a sulfonyl group attached to a 3,5-dimethylphenyl ring and an isobutoxy substituent at the 2-position of the pyridine core. Its structural complexity—including steric hindrance from the isobutoxy group and electron-withdrawing sulfonyl moiety—makes it a subject of interest in comparative analyses with related analogs.

特性

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-8-13(3)7-14(4)9-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHBDBMWGSIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, including the formation of the pyridine ring and the subsequent introduction of the sulfonyl and isobutoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways. The sulfonyl group may enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives often possess antimicrobial activity. The presence of the sulfonyl group in this compound suggests potential effectiveness against various bacterial strains. Studies on related compounds have shown significant inhibition of bacterial growth, indicating that this compound may also exhibit similar properties .

Herbicidal Activity

The compound's structure suggests potential use as a herbicide. Research into related pyridine derivatives has revealed their effectiveness in inhibiting plant growth by disrupting metabolic pathways essential for plant development. The sulfonamide functionality enhances the herbicidal efficacy by increasing the compound's stability and bioavailability in soil .

Case Studies

  • Anticancer Research :
    • A study evaluated the effects of various pyridine derivatives on cancer cell lines and found that compounds with sulfonamide groups significantly inhibited cell proliferation compared to controls. This suggests that this compound could be further explored for its anticancer potential .
  • Antimicrobial Testing :
    • In a comparative study of several sulfonamide derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This finding highlights the potential of related compounds in developing new antimicrobial agents .

作用機序

The mechanism of action of 3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogs include derivatives with variations in the sulfonyl-linked aryl group or substitutions on the pyridine ring. A critical comparison is provided below based on available

Compound Name Key Structural Differences Physicochemical/Biological Properties
3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine Sulfonyl group attached to 2,5-dimethylphenyl (vs. 3,5-dimethylphenyl in the target compound) - Higher lipophilicity due to meta-substitution differences.
- Supplier data suggests commercial availability (CAS: 400078-23-1).
3-(Benzylsulfonyl)-2-isobutoxy-4,6-dimethylpyridine Benzylsulfonyl group (no methyl substituents on aryl ring) - Reduced steric bulk compared to dimethylphenyl analogs.
- Likely altered metabolic stability.
3-[(4-Methoxyphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine 4-Methoxyphenylsulfonyl group (electron-donating substituent) - Enhanced solubility in polar solvents due to methoxy group.
- Potential for altered receptor binding affinity.

Comparative Analysis of Substituent Effects

Meta-substitution (3,5-) may also reduce metabolic degradation compared to ortho-substituted analogs. The benzylsulfonyl variant lacks methyl groups, leading to lower steric demand and possibly faster clearance rates in vivo.

Isobutoxy vs. Alkoxy Substituents :

  • The isobutoxy group at the 2-position contributes to significant hydrophobicity, which may improve membrane permeability compared to shorter-chain alkoxy groups (e.g., methoxy).

生物活性

3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25NO3S
  • Molecular Weight : 347.4717 g/mol
  • CAS Number : 338412-22-9

The biological activity of this compound may be attributed to its structural components, which allow it to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The sulfonyl group can enhance binding affinity to target enzymes.
  • Receptor Modulation : The pyridine moiety may interact with neurotransmitter receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity Type Description
Antitumor Activity Compounds in this class have shown promise in inhibiting tumor cell proliferation.
Antimicrobial Properties Some derivatives demonstrate efficacy against bacterial strains.
Anti-inflammatory Effects Potential to modulate inflammatory pathways in cellular models.

Case Studies and Research Findings

  • Antitumor Efficacy
    A study investigated the antitumor effects of similar sulfonamide derivatives on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting a potential role for the compound as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Activity
    Research on related compounds demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that modifications in the chemical structure can enhance antimicrobial potency.
  • Inflammation Modulation
    In vitro studies revealed that certain derivatives could downregulate pro-inflammatory cytokines in macrophage cultures. This suggests a potential therapeutic application in inflammatory diseases.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies have shown varying degrees of cytotoxicity depending on the concentration and exposure duration. Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, and how can they be methodologically addressed?

  • Answer: The sulfonyl and isobutoxy groups introduce steric hindrance and potential regioselectivity issues during synthesis. A stepwise approach is recommended:

  • Sulfonation: Use a Friedel-Crafts sulfonation protocol with 3,5-dimethylbenzene sulfonyl chloride under controlled conditions (e.g., AlCl₃ catalyst at 0–5°C) to minimize byproducts .
  • Isobutoxy Substitution: Employ nucleophilic aromatic substitution (SNAr) with isobutanol in the presence of a base (e.g., K₂CO₃) at reflux temperatures. Monitor reaction progress via HPLC to optimize yield.
  • Purification: Use flash column chromatography with gradient elution (hexane/ethyl acetate) to resolve structurally similar intermediates.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer: Combine spectroscopic and crystallographic methods:

  • NMR: Analyze 1H^1H- and 13C^13C-NMR spectra for expected peaks (e.g., aromatic protons at δ 6.8–7.2 ppm for the dimethylphenyl group, isobutoxy methyl signals at δ 1.0–1.2 ppm) .
  • X-ray Crystallography: Resolve the sulfonyl-pyridine conformation to confirm steric alignment and bond angles.
  • Mass Spectrometry: Verify molecular ion peaks ([M+H]⁺) with high-resolution MS (HRMS) to ensure no unintended substitutions.

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating WNT/β-catenin signaling pathways?

  • Answer: Leverage biochemical and cellular assays:

  • Surface Plasmon Resonance (SPR): Measure binding affinity to Dishevelled 1 (DVL1) PDZ domains, comparing results to known inhibitors like RS4690 (EC₅₀ = 0.49 µM) .
  • Luciferase Reporter Assays: Quantify β-catenin transcriptional activity in HCT116 cells (wild-type APC) to assess pathway inhibition.
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to correlate reactive oxygen species (ROS) levels with growth inhibition (EC₅₀ = 7.1 µM in HCT116) .

Q. How should researchers resolve discrepancies in EC₅₀ values between in vitro enzymatic assays and cellular proliferation studies?

  • Answer: Investigate contributing factors:

  • Cell Permeability: Perform logP measurements to evaluate compound hydrophobicity; optimize with prodrug strategies if poor membrane penetration is observed.
  • Off-Target Effects: Conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions.
  • Assay Conditions: Adjust ATP concentrations in enzymatic assays (e.g., 10 µM vs. 1 mM) to mimic physiological relevance .

Q. What computational tools are recommended to study the compound’s interaction with DVL1’s PDZ domain?

  • Answer: Combine molecular docking and dynamics simulations:

  • Docking: Use AutoDock Vina or Schrödinger Glide to predict binding poses, focusing on sulfonyl interactions with Lys294 and Asn287 residues .
  • MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess conformational stability of the ligand-protein complex.
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding energy differences between stereoisomers (e.g., cis vs. trans) .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to differentiate between cytotoxic and cytostatic effects of this compound?

  • Answer: Implement multi-parametric assays:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to detect G1/S arrest (cytostatic) vs. sub-G1 peaks (apoptotic).
  • Clonogenic Assays: Assess long-term proliferation inhibition at sub-EC₅₀ doses (e.g., 1–5 µM) .
  • Metabolic Profiling: Pair Seahorse XF assays with RNA-seq to map shifts in glycolysis/OXPHOS.

Q. What statistical methods are appropriate for analyzing ROS-mediated cytotoxicity data?

  • Answer: Apply nonlinear regression and multivariate analysis:

  • Dose-Response Curves: Fit ROS vs. viability data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values.
  • PCA/PLS-DA: Identify correlations between ROS levels, mitochondrial membrane potential (ΔΨm), and caspase-3 activation.
  • Survival Analysis: Use Kaplan-Meier plots for in vivo tumor models, stratifying by ROS biomarkers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。